molecular formula C7H8IN5O B8577709 2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol

2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol

Cat. No. B8577709
M. Wt: 305.08 g/mol
InChI Key: YXVVDWURKALCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a useful research compound. Its molecular formula is C7H8IN5O and its molecular weight is 305.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H8IN5O

Molecular Weight

305.08 g/mol

IUPAC Name

2-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)ethanol

InChI

InChI=1S/C7H8IN5O/c8-5-4-6(9)10-3-11-7(4)13(12-5)1-2-14/h3,14H,1-2H2,(H2,9,10,11)

InChI Key

YXVVDWURKALCCT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(N=C2I)CCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.00 g, 19.1 mmol) in DMF (40 mL) was added sodium hydride (60%, 1.53 g, 38.3 mmol) and the reaction mixture was stirred for 20 min. 2-bromoethanol (1.50 mL, 21.1 mmol) was added and the reaction mixture was heated at 50° C. for 18 h. The reaction mixture was cooled to ambient temperature and concentrated to afford a brown sludge. Ice water (50 mL) was added and the resulting precipitate was collected by filtration, rinsed with water (50 mL) and ether (50 mL), and dried in vacuo to afford 2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-ethanol as a beige solid (4.30 g, 14.1 mmol): 1H NMR (d6-DMSO, 400 MHz): δH 8.19 (1H, s), 4.84 (1H, t, J=5.8 Hz), 4.30 (1H, t, J=5.8 Hz), and 3.77 (2H, app q, J=5.6 Hz); RP-HPLC (Hypersil C18, 5 μm, 100 Å, 15 cm; 5%-100% acetonitrile-0.1 M ammonium acetate over 15 min, 1 mL/min). Rt 7.35 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (200 mg, 0.766 mmol) in N,N-Dimethylformamide (DMF) (5 mL) was added cesium carbonate (300 mg, 0.919 mmol) followed by 2-bromoethanol (0.057 mL, 0.805 mmol), and the reaction mixture was stirred over the weekend (3 days) at 80 C into a sealed vessel. The reaction was allowed to cool down to room temperature. The mixture was concentrated and treated with water (˜10 mL). The resulting aqueous mixture was sonicated, and then filtered. The solid in the filter was washed with water (2×10 mL) to afford 2-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol (128 mg) as a white solid after drying. LC/MS (ES) m/z=306.0 [M+H]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.057 mL
Type
reactant
Reaction Step Two

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